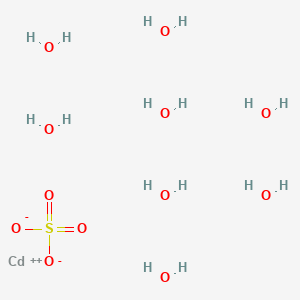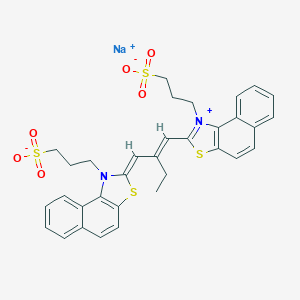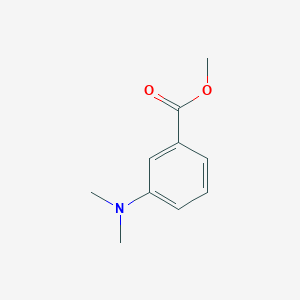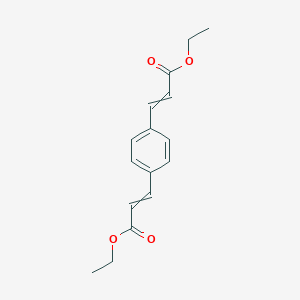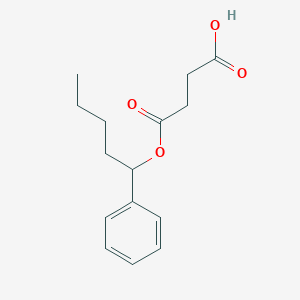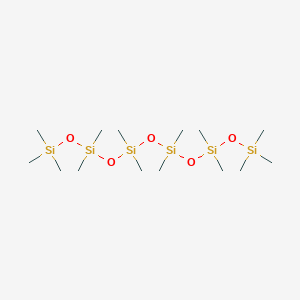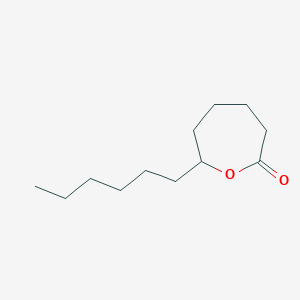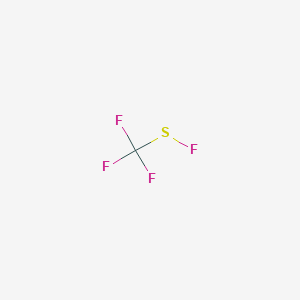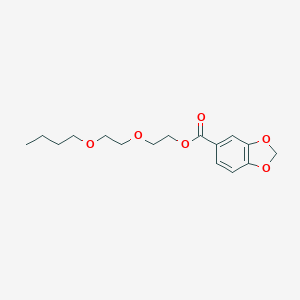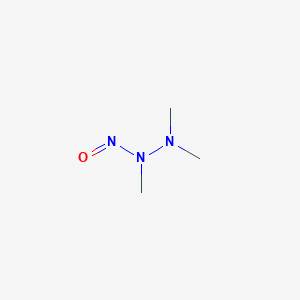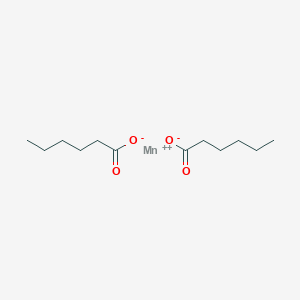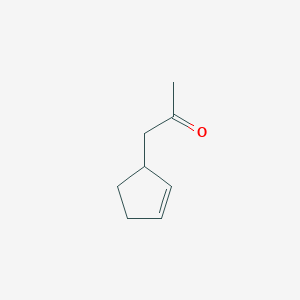
1-(2-环戊烯基)-2-丙酮
描述
1-(2-Cyclopentenyl)-2-propanone (CPP) is an organic compound with a cyclopentenyl group at the 2-position of the propanone moiety. CPP is a chiral compound, with two enantiomers, (R)-CPP and (S)-CPP, exhibiting different properties. CPP is found in nature as a constituent of some plant essential oils, such as eucalyptus, tea tree, and peppermint oils, and has been used in the synthesis of a variety of compounds, including insecticides, fungicides, and flavorings. CPP is also used in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
Application in Organic Chemistry
Field
Summary of the Application
Cyclopentenyl compounds are used in the synthesis of structurally complex compounds, including peptidomimetics and natural product hybrids .
Methods of Application
An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes is performed for constructing cyclic hemiacetals. These are then employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
Results or Outcomes
This approach furnished a diversity of structurally complex compounds in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .
Application in Plant Pathology
Field
Summary of the Application
Cyclopentenyl compounds are used in the biological treatment of viral plant infections. Specifically, Trichoderma viride, which produces cyclopentenyl compounds, was applied as a biocontrol agent to enhance the systemic resistance of potato plants against potato virus Y (PVY) .
Methods of Application
T. viride isolate Tvd44 was isolated and molecularly characterized before being used as an agent against PVY. The foliar application of Tvd44 on PVY-inoculated potatoes significantly promoted plant growth .
Results or Outcomes
The levels of peroxidase (POX), polyphenol oxidase (PPO), total proteins, and chlorophyll increased in potato leaves 21 days post-inoculation compared to untreated plants. qPCR assays conducted on Tvd44-treated plants exhibited a reduction in PVY-CP accumulation levels up to 18.76-fold compared to untreated plants (101.82-fold) .
Application in Multicomponent Reaction
Summary of the Application
Cyclopentenyl compounds are used in multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks .
Methods of Application
An asymmetric Michael addition–hemiacetalization between α-cyanoketones and α,β-unsaturated aliphatic aldehydes was performed for constructing cyclic hemiacetals, which were next employed as chiral bifunctional substrates in a new diastereoselective intramolecular isocyanide-based multicomponent reaction .
Results or Outcomes
This approach furnished a diversity of structurally complex compounds – including peptidomimetics and natural product hybrids in high stereoselectivity (up to >99% ee and up to >99: 1 dr) and in moderate to high yields .
Application in Aromaticity Studies
Summary of the Application
Cyclopentenyl compounds, such as Cyclopent-2,4-dien-1-one, are used in studies of aromaticity .
Methods of Application
The resonance structure of Cyclopent-2,4-dien-1-one is analyzed to understand its aromaticity .
Results or Outcomes
Cyclopent-2,4-dien-1-one is found to be not aromatic. Its allowed resonance is given in B, and therefore, cyclopent-2,4-dien-1-one is considered to be antiaromatic .
Application in Diels-Alder Reaction
Summary of the Application
Cyclopent-2,4-dien-1-one, a cyclopentenyl compound, is used in Diels-Alder reactions .
Methods of Application
Cyclopent-2,4-dien-1-one is a very unstable compound and reacts with itself in a Diels-Alder reaction to give a more stable dimer .
Results or Outcomes
All attempts to synthesize cyclopent-2,4-dien-1-one have failed and yielded only a dimerization product .
Application in Aromaticity Studies
Summary of the Application
Cyclopent-2,4-dien-1-one, a cyclopentenyl compound, is used in studies of aromaticity .
属性
IUPAC Name |
1-cyclopent-2-en-1-ylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAJIBPLECWWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295570 | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopentenyl)-2-propanone | |
CAS RN |
105-24-8 | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Cyclopentenyl)acetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 105-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-cyclopentenyl)acetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
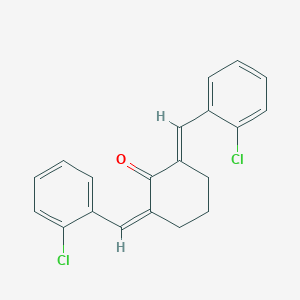
acetic acid](/img/structure/B90747.png)
